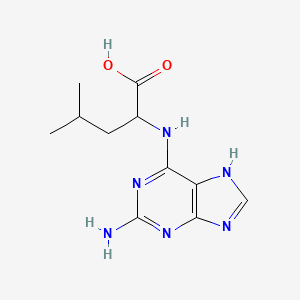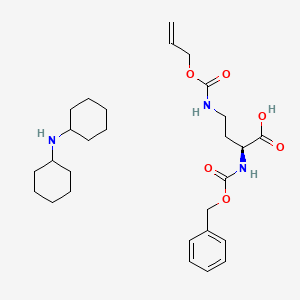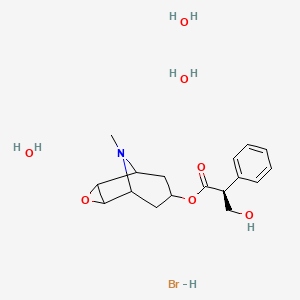![molecular formula C14H20BFO4S B7971974 2-[5-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7971974.png)
2-[5-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, a fluorine atom, and a methanesulfonylmethyl group attached to a phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a halogenated aromatic compound under Suzuki–Miyaura coupling conditions. This reaction is catalyzed by palladium and often employs a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction conditions are generally mild, making this method suitable for a wide range of functional groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar Suzuki–Miyaura coupling reactions but optimized for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents and catalysts may also be adjusted to reduce costs and improve yield.
化学反应分析
Types of Reactions
2-[5-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to remove the boron-containing group.
Substitution: The fluorine atom or the methanesulfonylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or other reducing agents in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: De-boronated aromatic compounds.
Substitution: Aromatic compounds with new functional groups replacing the fluorine or methanesulfonylmethyl groups.
科学研究应用
2-[5-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications:
Chemistry: As a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: As a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: In the production of advanced materials and polymers with unique properties.
作用机制
The mechanism by which 2-[5-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a palladium complex during the Suzuki–Miyaura coupling reaction. The boron atom in the dioxaborolane ring participates in transmetalation with palladium, facilitating the formation of a new carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 5-Fluoro-2-(methanesulfonylmethyl)phenylboronic acid
Uniqueness
2-[5-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorine atom, a methanesulfonylmethyl group, and a dioxaborolane ring. This structure provides distinct reactivity and selectivity in chemical reactions, particularly in Suzuki–Miyaura coupling, compared to other boronic acids and esters.
属性
IUPAC Name |
2-[5-fluoro-2-(methylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO4S/c1-13(2)14(3,4)20-15(19-13)12-8-11(16)7-6-10(12)9-21(5,17)18/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEPLFUMWASSBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]phenylalaninate](/img/structure/B7971892.png)
![Methyl (2S)-3-phenyl-2-[(pyrrolidine-1-carbonyl)amino]propanoate](/img/structure/B7971894.png)

![1-Methyl-8-(methylsulfonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B7971906.png)

![methyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-ethylsulfanyl-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7971918.png)
![(2S)-2-[[(2S)-2,6-bis(azaniumyl)hexanoyl]amino]pentanedioate](/img/structure/B7971920.png)






